2-(2,4-Dinitrophenoxy)-3-methoxybenzaldehyde
Overview
Description
2-(2,4-Dinitrophenoxy)-3-methoxybenzaldehyde is a useful research compound. Its molecular formula is C14H10N2O7 and its molecular weight is 318.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Applications
- Synthesis of Vanillin Derivatives : The compound has been studied in the context of synthesizing vanillin (4-hydroxy-3-methoxybenzaldehyde), a valuable compound in the pharmaceutical, perfumery, and food flavoring industries. Research has proposed practical synthesis methods for vanillin derivatives, highlighting their importance in chemical production processes (Tan Ju & Liao Xin, 2003).
Environmental and Biological Applications
- Antioxidant and Antimicrobial Properties : Studies have investigated the antioxidant and antimicrobial properties of derivatives similar to "2-(2,4-Dinitrophenoxy)-3-methoxybenzaldehyde." These compounds show potential in treating various organic pollutants, suggesting their application in environmental remediation technologies (Maroof Husain & Q. Husain, 2007).
Material Science Applications
- Polymer and Material Synthesis : The compound's derivatives have been used in synthesizing polymers and materials with specific properties, such as conductivity and biocompatibility. This application is significant in developing new materials for electronics, medical devices, and environmental sensors.
Pharmaceutical and Medical Applications
- Drug Development and Biological Activities : Research has focused on the biological activities of similar compounds, including their roles in drug development and as potential therapeutic agents. These activities encompass antimalarial, antioxidant, and anti-inflammatory properties, which are crucial for developing new medications (A. Wright et al., 1996).
Analytical Chemistry Applications
- Analytical and Detection Methods : Compounds like "this compound" have been utilized in developing analytical methods for detecting various chemical species. Their chemical properties make them suitable for applications in spectroscopy, chromatography, and sensor technologies (I. Munteanu & C. Apetrei, 2021).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-(2,4-dinitrophenoxy)-3-methoxybenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O7/c1-22-13-4-2-3-9(8-17)14(13)23-12-6-5-10(15(18)19)7-11(12)16(20)21/h2-8H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQLCGZCASRAEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801241063 | |
Record name | Benzaldehyde, 2-(2,4-dinitrophenoxy)-3-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801241063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22540-04-1 | |
Record name | Benzaldehyde, 2-(2,4-dinitrophenoxy)-3-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22540-04-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzaldehyde, 2-(2,4-dinitrophenoxy)-3-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801241063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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